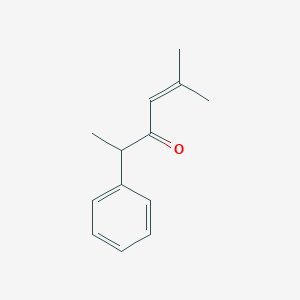

4-Hexen-3-one, 5-methyl-2-phenyl-

Description

Structural Classification and Significance of Alpha,Beta-Unsaturated Ketones in Contemporary Organic Synthesis

Alpha,beta-unsaturated ketones, often referred to as enones, are characterized by the presence of a C=C double bond adjacent to a carbonyl group (C=O). This conjugation of the pi systems of the alkene and carbonyl groups results in a delocalized electron system, which is fundamental to their chemical behavior. The significance of enones in organic synthesis is vast, as they can participate in a wide range of reactions.

One of the most important reactions of α,β-unsaturated ketones is the Michael addition , a type of conjugate addition where a nucleophile adds to the β-carbon of the enone. researchgate.netwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The electrophilicity of the β-carbon is a direct consequence of the electron-withdrawing nature of the conjugated carbonyl group. wikipedia.org

Furthermore, the carbonyl group itself can undergo nucleophilic addition, and the double bond can be subject to electrophilic addition and various cycloaddition reactions. This dual reactivity makes enones versatile building blocks for the synthesis of complex molecules. The synthesis of enones can be achieved through various methods, including the aldol (B89426) condensation, oxidation of allylic alcohols, and the reaction of alkynes with aldehydes. rsc.orggoogle.comnist.gov

Unique Chemical Features of the 5-methyl-2-phenyl- Substitution Pattern on the 4-Hexen-3-one (B1236432) Framework

The specific substitution pattern of 4-Hexen-3-one, 5-methyl-2-phenyl- imparts distinct chemical properties to the molecule.

The α-Phenyl Group: The presence of a phenyl group at the α-position (the carbon adjacent to the carbonyl group) has significant electronic and steric implications. Electronically, the phenyl group can act as an electron-withdrawing group through its inductive effect, while also participating in resonance. This can influence the reactivity of both the carbonyl group and the β-carbon. Sterically, the bulky phenyl group can hinder the approach of nucleophiles to the carbonyl carbon, potentially favoring conjugate addition at the less hindered β-carbon.

The 5-Methyl Group: The methyl group at the 5-position, which is part of the vinylic system, also influences the molecule's reactivity. It can have a modest electron-donating effect through hyperconjugation, which can slightly modulate the electrophilicity of the β-carbon.

The combination of these substituents creates a unique electronic and steric environment around the reactive enone core, which can be expected to influence its participation in reactions such as Michael additions and its spectroscopic properties.

Spectroscopic Data: While a dedicated, peer-reviewed spectroscopic analysis for 4-Hexen-3-one, 5-methyl-2-phenyl- is not readily available in the public domain, expected spectral characteristics can be inferred from known data for similar structures.

| Spectroscopic Technique | Expected Features for 4-Hexen-3-one, 5-methyl-2-phenyl- |

| ¹H NMR | Aromatic protons (phenyl group): ~7.0-7.5 ppm; Vinylic proton: chemical shift influenced by substitution; Methyl protons (at C5): ~1.8-2.2 ppm; Methyl protons of the isopropyl group: ~1.0-1.2 ppm (doublet). |

| ¹³C NMR | Carbonyl carbon: ~195-205 ppm; Aromatic carbons: ~125-140 ppm; Vinylic carbons (C4 and C5): ~120-150 ppm. libretexts.org |

| IR Spectroscopy | C=O stretch (conjugated ketone): ~1665-1685 cm⁻¹; C=C stretch (conjugated): ~1600-1640 cm⁻¹; C-H stretch (aromatic): above 3000 cm⁻¹. vscht.czlibretexts.org |

This table presents expected values based on typical ranges for α,β-unsaturated ketones and phenyl-substituted compounds.

Overview of Prior Academic Research on Analogous Enones and Phenyl-Substituted Ketones

While specific research on 4-Hexen-3-one, 5-methyl-2-phenyl- is limited, the broader classes of α,β-unsaturated ketones and α-phenyl ketones have been extensively studied.

Research on analogous enones, such as 4-hexen-3-one and 5-methyl-4-hexen-3-one (B78392) , has provided insights into their reactivity and spectroscopic properties. For instance, studies on 4-hexen-3-one have explored its atmospheric degradation. Spectroscopic data for 5-methyl-4-hexen-3-one is available in public databases, providing a reference for the impact of the 5-methyl group. nist.govnih.gov

The synthesis of α,β-unsaturated ketones is a well-established area of organic chemistry. Methods like the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base, are commonly used to prepare chalcones (1,3-diphenyl-2-propen-1-one) and related enones. researchgate.net The reactivity of these enones in Michael additions with various nucleophiles has also been a subject of intense investigation. researchgate.netresearchgate.net

Studies on α-phenyl ketones have shed light on the influence of the phenyl group on the reactivity of the adjacent carbonyl group. The synthesis of α-phenyl-α,β-unsaturated ketones has been achieved through various methods, including the trifluoroacylation of phenyl-substituted acetylenes. mdpi.com The presence of the phenyl group can direct the stereochemical outcome of reactions and influence the electronic properties of the enone system.

Furthermore, this particular compound has been noted for its potential as a volatile organic compound emitted by plants, suggesting a role in plant-insect or plant-plant interactions, and has been investigated for its moderate antimycobacterial activity.

Structure

3D Structure

Properties

CAS No. |

917906-06-0 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

5-methyl-2-phenylhex-4-en-3-one |

InChI |

InChI=1S/C13H16O/c1-10(2)9-13(14)11(3)12-7-5-4-6-8-12/h4-9,11H,1-3H3 |

InChI Key |

YANCFUXVKMAJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C=C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hexen 3 One, 5 Methyl 2 Phenyl and Its Precursors

Stereoselective Synthesis of the α,β-Unsaturated Ketone Moiety

The formation of the α,β-unsaturated ketone (enone) core is the foundational step. Modern methods focus on achieving high stereoselectivity, ensuring the desired (E)- or (Z)-configuration of the carbon-carbon double bond.

Catalytic methods offer an efficient and atom-economical route to enones from simple, readily available starting materials. These reactions often utilize transition metal catalysts to control the stereochemical outcome.

A prominent strategy is the hydroacylation of 1,3-dienes, which provides a direct route to chiral ketones. nih.govnih.gov Cobalt(I)-catalyzed regio- and enantioselective hydroacylation of various dienes with aldehydes has been shown to produce α,β-unsaturated ketones with high enantiomeric ratios. nih.govnih.gov The choice of ligand is critical in these transformations, dictating both regio- and enantioselectivity. nih.govnsf.gov For instance, the reaction of 1,3-dienes with aromatic or aliphatic aldehydes can be guided to yield specific regioisomers by selecting the appropriate cobalt-ligand complex. nih.govresearchgate.net

Palladium-catalyzed reactions are also central to modern enone synthesis. An intermolecular oxidative coupling between alkynamides and terminal alkenes, catalyzed by Pd(II), yields E-α,β-unsaturated ketones under very mild conditions. acs.org Similarly, the palladium-catalyzed carbonylation of aryl iodides with alkenylboronic acids provides a direct route to α,β-unsaturated ketones, including chalcones and α-branched enones, under ambient carbon monoxide pressure. organic-chemistry.org Another approach involves the tandem hydration/condensation of alkynes with aldehydes over solid catalysts like Hβ zeolite, which offers a solvent-free and environmentally benign pathway to α,β-unsaturated carbonyls. rsc.org

| Catalyst System | Substrates | Product Type | Key Feature |

| Cobalt(I) with Chiral Ligands | 1,3-Dienes, Aldehydes | Chiral α,β-Unsaturated Ketones | High regio- and enantioselectivity. nih.govnih.gov |

| Pd(II) / Oxidant | Alkynamides, Terminal Alkenes | E-α,β-Unsaturated Ketones | Mild conditions, high stereoselectivity. acs.org |

| Pd(0) / CO | Aryl Iodides, Alkenylboronic Acids | α-Branched Enones | Ambient pressure, ligand-free options. organic-chemistry.org |

| Hβ Zeolite | Alkynes, Aldehydes | α,β-Unsaturated Ketones | Solvent-free, tandem reaction. rsc.org |

This table summarizes various catalytic approaches to enone synthesis, highlighting the catalysts, substrates, and key features of each method.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metals. For enone synthesis, organocatalysts can activate substrates through the formation of transient iminium or enamine intermediates. nih.gov

Cinchona alkaloid-derived thioureas are highly effective organocatalysts for the conjugate addition of various nucleophiles to enones, proceeding with high yields and excellent enantioselectivities. acs.orgnih.gov These bifunctional catalysts can activate both the enone and the nucleophile, facilitating a highly organized transition state. acs.org This methodology is applicable to a broad range of nucleophiles, including malonate esters, ketoesters, and 1,3-diketones, making it a versatile tool for constructing complex molecular frameworks. acs.orgnih.gov

Furthermore, chiral secondary amines, such as imidazolidinones, can activate α,β-unsaturated aldehydes for highly enantioselective aza-Michael reactions via iminium catalysis. nih.gov While direct activation of the less reactive α,β-unsaturated ketones is more challenging, the use of 9-amino cinchona alkaloids in combination with acids has proven effective for promoting asymmetric conjugate additions to enones. nih.gov These strategies allow for the construction of chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. mdpi.com

The precise functionalization of unsaturated precursors is crucial for building the specific substitution pattern of the target molecule. Chemo- and regioselectivity are key challenges, especially when multiple reactive sites are present.

Cobalt-catalyzed hydroacylation of terminally substituted 1,3-dienes demonstrates remarkable regioselectivity that is dependent on the nature of the aldehyde used. nih.gov Aliphatic aldehydes typically lead to 4,1-addition products, while aromatic aldehydes favor 4,3-addition, providing a powerful tool for controlling the position of the resulting carbonyl group. nih.govnih.gov This method allows for the selective synthesis of α-chiral ketones from readily available dienes. nih.gov

Relay catalysis offers another sophisticated approach. For example, the organocatalytic conjugate addition of organoboronates to vinylogous esters or amides, followed by elimination, yields β-substituted enones. acs.org This method is orthogonal to transition metal catalysis and tolerates a wide range of functional groups. acs.org Furthermore, the transition metal-enabled γ-functionalization of enones via radical addition to silyl (B83357) dienol ethers has been developed. uic.edu This strategy is based on the stability of the intermediate alkoxyallyl radical and allows for the introduction of substituents at the γ-position of both cyclic and acyclic enones. uic.edu

Introduction of the Phenyl and Methyl Substituents

Once the enone core is established, the next critical steps involve the specific incorporation of the phenyl group at the C-2 position and the methyl group at the C-5 position of the hexenone (B8787527) backbone.

Cross-coupling reactions are the premier methods for forming carbon-carbon bonds between aryl groups and sp²-hybridized carbons, such as the α-carbon of an enone.

The Suzuki-Miyaura coupling reaction is a highly efficient method for this purpose. It typically involves the palladium-catalyzed reaction of an arylboronic acid with an organic halide or triflate. mdpi.com To synthesize the target compound, phenylboronic acid can be coupled with a precursor such as an α-bromo-α,β-unsaturated ketone. organic-chemistry.org A particularly effective variant is the coupling of α,β-unsaturated acyl chlorides with arylboronic acids, which directly yields aromatic α,β-unsaturated ketones. organic-chemistry.org This reaction proceeds smoothly in the presence of a palladium catalyst and a base like potassium phosphate. organic-chemistry.org

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Key Feature |

| Suzuki-Miyaura | α,β-Unsaturated Acyl Chloride | Arylboronic Acid | Pd Catalyst, Base (K₃PO₄) | Direct, efficient synthesis of aryl enones. mdpi.comorganic-chemistry.org |

| Sonogashira | α,β-Unsaturated Triazine Ester | Terminal Alkyne | NHC-Pd(II) Precatalyst | Base and phosphine (B1218219) ligand-free conditions. mdpi.com |

| Acyl Suzuki-Miyaura | Acyl Chloride | Boronic Acid | Pd₂(dba)₃ | Selective for acyl chloride over aryl bromide. mdpi.com |

This table compares different cross-coupling reactions suitable for incorporating aryl or other substituents onto a carbonyl-containing backbone.

The Sonogashira coupling, which couples terminal alkynes with organic halides, is another powerful tool, though more commonly used for synthesizing enynones. mdpi.comnih.gov Recent advancements have shown that α,β-unsaturated triazine esters can act as effective acyl electrophiles in a ligand-free, NHC-Pd(II)-catalyzed Sonogashira coupling with terminal alkynes, demonstrating the versatility of these coupling strategies. mdpi.com

Introducing the methyl group at the C-5 position (the γ-position relative to the C=C double bond) requires strategies that allow for remote functionalization.

One of the most direct routes to install the required 5-methylhexenone backbone is through the hydroacylation of a suitably substituted diene. Using isoprene (B109036) (2-methyl-1,3-butadiene) as the diene precursor in a cobalt-catalyzed hydroacylation with an appropriate aldehyde would directly generate the desired carbon skeleton with the methyl group at the correct position. nih.govnih.gov This approach has been successfully applied to the synthesis of natural products like (S)-Dihydrotagetone. nih.gov

Alternatively, conjugate addition reactions can be employed. While 1,4-conjugate addition to enones is common for β-functionalization, a 1,6-conjugate addition to a suitable dienone precursor would be required to install the methyl group at the C-5 position. This can be achieved using organocuprate reagents, such as lithium dimethylcuprate (a Gilman reagent), which are known to participate in conjugate additions to α,β-unsaturated carbonyl systems.

Finally, relay catalysis strategies, which have been shown to be effective for β-substitution, could potentially be extended to achieve γ-functionalization on a more extended π-system, providing another avenue for the specific methylation of the hexenone backbone. acs.org

Multi-Component Reactions for Convergent Synthesis of 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl-

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. For the convergent synthesis of 4-Hexen-3-one, 5-methyl-2-phenyl-, a modified Claisen-Schmidt condensation stands out as a plausible and powerful strategy. This reaction, a cornerstone in the synthesis of chalcones and other α,β-unsaturated ketones, can be adapted into a one-pot process involving the key precursors. acs.orgnih.gov

A hypothetical multi-component reaction for the synthesis of 4-Hexen-3-one, 5-methyl-2-phenyl- would involve the condensation of phenylacetaldehyde, isobutyraldehyde (B47883), and a suitable ketone or its equivalent. However, a more direct and commonly employed variation of the Claisen-Schmidt condensation involves the reaction of an appropriate ketone with an aldehyde. nih.gov In the context of our target molecule, the logical precursors for a Claisen-Schmidt type condensation would be 1-phenyl-2-butanone and formaldehyde, or more practically, a directed aldol (B89426) condensation approach.

A plausible one-pot synthesis could be envisioned through a tandem reaction sequence. For instance, the reaction of an alkyne and an aldehyde over a zeolite catalyst can lead to α,β-unsaturated ketones. rsc.org Adapting this, phenylacetylene (B144264) could react with isobutyraldehyde in the presence of a suitable catalyst to form an intermediate that can be further elaborated.

Another relevant MCR approach is the Passerini or Ugi reaction, which has been utilized to create α,β-unsaturated carbonyl depsipeptides and peptoids. frontiersin.orgnih.gov While not a direct route to the target ketone, these reactions highlight the potential of MCRs in constructing complex molecules with unsaturated carbonyl motifs.

A particularly relevant one-pot synthesis of indanones involves the SbF5-catalyzed reaction of phenylalkynes with aldehydes, proceeding through an enone intermediate. organic-chemistry.org This suggests a potential pathway where a substituted phenylalkyne could react with an appropriate aldehyde to generate a precursor to 4-Hexen-3-one, 5-methyl-2-phenyl-.

The synthesis of chalcone (B49325) analogues, which are structurally related to the target compound, is often achieved through Claisen-Schmidt condensation. acs.orgnih.govnih.gov These reactions typically involve the condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. For our target, this would translate to the condensation of a ketone containing the 2-phenylpropyl group with an appropriate aldehyde.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Efficiency

The efficiency of the synthesis of α,β-unsaturated ketones is highly dependent on the reaction conditions and the catalyst employed. Optimization of these parameters is crucial for achieving high yields, selectivity, and sustainability.

Catalyst Systems:

A variety of catalysts have been explored for Claisen-Schmidt and related condensation reactions. These range from traditional acid and base catalysts to more advanced solid-supported and organometallic catalysts.

Homogeneous Catalysts: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used bases for Claisen-Schmidt condensations. nih.gov The choice of base and its concentration can significantly impact the reaction rate and selectivity. For instance, using a 40% NaOH solution is a common practice in chalcone synthesis. nih.gov

Heterogeneous Catalysts: To facilitate catalyst recovery and simplify product purification, solid-supported catalysts have gained prominence. Zr(HSO4)4/SiO2 has been shown to be an efficient catalyst for Claisen-Schmidt condensation under solvent-free conditions, offering high yields and easy work-up. researchgate.net Similarly, H5PMo10V2O40 supported on SiO2 has been used as a reusable heterogeneous catalyst for the synthesis of chalcone analogues. researchgate.net Zeolites, such as Hβ, have been successfully employed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions, representing a green and efficient alternative. rsc.org

Organocatalysts: Choline hydroxide has been reported as a green and effective catalyst for Claisen-Schmidt condensation in water, highlighting the potential for environmentally benign synthesis. acs.org

Metal-Organic Frameworks (MOFs): The catalytic activity of MOFs in organic transformations is a growing area of research, and they could potentially be applied to the synthesis of the target compound.

Palladium and Copper Catalysis: Palladium-catalyzed reactions are versatile for forming carbon-carbon bonds. A four-component silylcarbonylation of alkynes using a Pd/Cu catalytic system has been developed to produce β-silylenones, demonstrating the power of cooperative catalysis in complex transformations. acs.org

Reaction Conditions:

The optimization of reaction parameters such as solvent, temperature, and reaction time is critical for maximizing the yield and purity of the desired product.

Solvent: While traditional organic solvents like ethanol (B145695) are often used, there is a growing trend towards greener alternatives. Water has been successfully used as a solvent for Claisen-Schmidt condensations with the aid of specific catalysts. acs.org Solvent-free conditions, often coupled with grinding techniques, have also proven to be highly effective and environmentally friendly. researchgate.netresearchgate.net

Temperature: The optimal reaction temperature can vary significantly depending on the specific reactants and catalyst used. Some reactions proceed efficiently at room temperature, while others may require heating. nih.govresearchgate.net

Reaction Time: The duration of the reaction is another key parameter to optimize. Modern catalytic systems often allow for significantly shorter reaction times compared to traditional methods.

The table below summarizes various catalyst systems and conditions used for the synthesis of α,β-unsaturated ketones, which could be adapted for the synthesis of 4-Hexen-3-one, 5-methyl-2-phenyl-.

| Catalyst System | Reactants | Solvent | Temperature | Yield (%) | Reference |

| 40% NaOH | Acetophenone derivatives, Benzaldehyde derivatives | Ethanol | 10°C to RT | Good | nih.gov |

| Zr(HSO4)4/SiO2 | Aromatic aldehydes, Ketones | Solvent-free | Not specified | High | researchgate.net |

| H5PMo10V2O40/SiO2 | Aldehydes, Ketones | Solvent-free | Room Temp. / 50°C | Excellent | researchgate.net |

| Choline Hydroxide | Aromatic aldehydes, Ketones | Water | 50°C | High | acs.org |

| Hβ Zeolite | Alkynes, Aldehydes | Solvent-free | Not specified | Good to Excellent | rsc.org |

| SbF5/EtOH | Phenylalkynes, Aldehydes | Not specified | Not specified | Moderate to High | organic-chemistry.org |

| Pd/Cu | Alkynes, Aryl iodides, Silylboronates, CO | Toluene | 80°C | Good | acs.org |

Mechanistic Investigations of Chemical Transformations Involving 4 Hexen 3 One, 5 Methyl 2 Phenyl

Nucleophilic Addition Pathways to the α,β-Unsaturated System

The conjugated system in 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl-, featuring a carbonyl group and a carbon-carbon double bond, presents two primary sites for nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-5). The competition between these pathways, known as 1,2-addition and 1,4-conjugate addition (or Michael addition), is a central theme in the study of enones.

Conjugate (1,4-) Addition Mechanisms and Stereoselectivity

The 1,4-addition of a nucleophile to the β-carbon of the hexenone (B8787527) framework is a mechanistically significant transformation. This reaction, often referred to as a Michael addition, proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the saturated ketone. The general mechanism involves the attack of a nucleophile at the β-carbon, leading to a resonance-stabilized enolate. masterorganicchemistry.com

The stereoselectivity of this addition is a critical aspect that remains to be investigated for 4-Hexen-3-one, 5-methyl-2-phenyl-. The presence of a chiral center at the α-position (C-2) and the steric bulk of the phenyl and isopropyl groups are expected to exert significant influence on the facial selectivity of the incoming nucleophile. However, without specific experimental data, any discussion on the diastereoselectivity of this process remains speculative. General studies on related systems suggest that the stereochemical outcome can be highly dependent on the nature of the nucleophile, the solvent, and the presence of catalysts or chiral auxiliaries. acs.orgresearchgate.net

Direct (1,2-) Addition Pathways to the Carbonyl Group

Direct nucleophilic attack at the electrophilic carbonyl carbon constitutes the 1,2-addition pathway. This reaction is characteristic of more reactive, "hard" nucleophiles, such as organolithium and Grignard reagents. The product of such an addition would be a tertiary alcohol. The steric hindrance around the carbonyl group, posed by the adjacent α-phenyl and the ethyl group of the enone backbone, would likely play a significant role in the feasibility and rate of this reaction. Competition between 1,2- and 1,4-addition is a well-documented phenomenon for α,β-unsaturated ketones, with the outcome often dictated by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com For 4-Hexen-3-one, 5-methyl-2-phenyl-, no studies have been published that delineate the conditions favoring one pathway over the other.

Influence of Substituents on Michael Addition Reactivity and Selectivity

The substituents on the 4-Hexen-3-one, 5-methyl-2-phenyl- framework are poised to have a profound effect on its reactivity in Michael additions. The α-phenyl group, with its electron-withdrawing inductive effect and steric bulk, is a key determinant of the electrophilicity of the β-carbon and the stereochemical course of the reaction. Similarly, the two methyl groups at the β-position (C-5) contribute to the steric environment and the electronic nature of the double bond.

While general principles suggest that electron-withdrawing groups on the enone enhance reactivity towards nucleophiles, the specific interplay of steric and electronic effects for this particular substitution pattern has not been quantified. Research on other α,β-unsaturated ketones has shown that bulky substituents can hinder the approach of nucleophiles, potentially decreasing reaction rates. A systematic study correlating substituent effects with reactivity and selectivity for this compound is currently absent from the scientific literature.

Pericyclic Reactions and Cycloaddition Mechanisms

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for α,β-unsaturated systems. The enone moiety in 4-Hexen-3-one, 5-methyl-2-phenyl- can potentially act as a dienophile or a dipolarophile in cycloaddition reactions.

Diels-Alder and Related [4+2] Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile. wikipedia.org In this context, the carbon-carbon double bond of 4-Hexen-3-one, 5-methyl-2-phenyl- could serve as the dienophile. The reactivity of the enone in a Diels-Alder reaction would be influenced by its electronic properties; electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. masterorganicchemistry.com

The stereochemistry of the resulting cyclohexene (B86901) derivative would be of significant interest. However, there are no published reports of 4-Hexen-3-one, 5-methyl-2-phenyl- participating in Diels-Alder reactions. The steric hindrance imparted by the α-phenyl and β-methyl groups might pose a significant barrier to the approach of a diene, potentially requiring forcing conditions or highly reactive diene partners. nih.gov

1,3-Dipolar Cycloadditions with Enone Substrates

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgchesci.com The double bond of 4-Hexen-3-one, 5-methyl-2-phenyl- could act as the dipolarophile in such a reaction. The regioselectivity and stereoselectivity of these cycloadditions are governed by the frontier molecular orbitals (FMO) of the reacting species, as well as steric factors. wikipedia.org

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of this enone with such dipoles would lead to various five-membered heterocyclic structures. To date, no studies have been reported that explore the behavior of 4-Hexen-3-one, 5-methyl-2-phenyl- in 1,3-dipolar cycloadditions. The substitution pattern of the enone would undoubtedly influence the regio- and stereochemical outcome of any such reaction, but in the absence of empirical data, this remains an open area for investigation.

Reductive and Oxidative Transformations

Chemoselective Reduction of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, while leaving the carbonyl group intact, is a fundamental transformation in organic synthesis. For this class of compounds, several catalytic methods are available.

Catalytic hydrogenation is a common approach, where catalysts like Palladium on carbon (Pd/C) can be used, often with a hydrogen source such as hydrogen gas or through transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or limonene. The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the carbonyl group to an alcohol.

Another powerful strategy involves conjugate reduction via hydrosilylation or hydroboration. Copper-catalyzed reductions, for instance, offer high chemoselectivity for the C=C bond. These reactions can proceed under mild conditions and tolerate a variety of functional groups. Similarly, organotin hydrides have been employed for the catalytic conjugate reduction of enones. For α,β-unsaturated ketones, manganese(I) hydride complexes have also been shown to catalyze chemoselective C=C bond hydrogenation.

Table 1: General Catalytic Systems for Chemoselective Reduction of α,β-Unsaturated Ketones

| Catalyst System | Hydrogen/Hydride Source | General Applicability |

| Pd/C | H₂, Ammonium Formate, Limonene | Broadly used for transfer hydrogenation. |

| Copper Hydride (generated in situ) | Silanes (e.g., PMHS) | High chemoselectivity for C=C reduction. |

| B(C₆F₅)₃ | Hydrosilanes | Catalyzes chemoselective hydrosilylation. |

| Manganese(I) Pincer Complex | H₂ | Effective for a range of α,β-unsaturated ketones. |

| Organotin Hydrides | Bu₃SnH (catalytic) | Used for conjugate reduction. |

Note: This table represents general findings for the class of α,β-unsaturated ketones. Specific yields and conditions for 4-Hexen-3-one, 5-methyl-2-phenyl- are not reported.

Selective Oxidation Pathways

The oxidation of α,β-unsaturated ketones can lead to various products depending on the reagents and conditions. One notable pathway is the oxidation to form 1,4-enediones. A method utilizing 20% Palladium(II) hydroxide (B78521) on carbon with t-butylhydroperoxide (TBHP) as the oxidant has been developed for this transformation. This reaction is proposed to proceed via a radical-chain mechanism.

Another potential transformation is oxidative rearrangement. For α,β-unsaturated diaryl ketones, an iodine/TBHP system has been shown to mediate an oxidative rearrangement to produce 1,2-diaryl diketones. This reaction involves an oxidative aryl migration followed by C-C bond cleavage. The applicability of this method to an α-phenyl, β-alkyl substituted enone like the title compound is not documented.

Rearrangement Reactions and Isomerization Pathways

Unsaturated ketones can undergo a variety of rearrangement and isomerization reactions, often promoted by acid, base, or light.

Isomerization: The double bond in an unsaturated ketone can migrate. For example, β,γ-unsaturated ketones can be isomerized to their more stable α,β-conjugated isomers, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a Lewis acid. While 4-hexen-3-one, 5-methyl-2-phenyl- is already an α,β-unsaturated ketone, the potential for isomerization to other forms under specific conditions exists, although it is not reported.

Photochemical Rearrangements: Upon irradiation, α-phenyl ketones can undergo α-cleavage (Norrish Type I), leading to various rearrangement products. The specific photochemical behavior of 4-hexen-3-one, 5-methyl-2-phenyl- has not been investigated, but related β,γ-enones are known to yield products from 1,3-acyl shifts and other complex pathways.

Acid-Catalyzed Rearrangements: Strong acids can catalyze skeletal rearrangements. For instance, bis(allylic) alcohols, which can be formed from α,β-unsaturated ketones, are known to undergo skeletal rearrangements catalyzed by acids like p-toluenesulfonic acid to yield α-oxygenated β,γ-unsaturated ketones.

Role of Catalysis in Directing Reaction Mechanisms

Catalysis is paramount in controlling the outcome of reactions involving multifunctional molecules like 4-hexen-3-one, 5-methyl-2-phenyl-. The choice of catalyst dictates which functional group reacts and the stereoselectivity of the transformation.

In Reductions: As detailed in section 3.3.1, the catalyst is key to achieving chemoselectivity. Precious metal catalysts (Pd, Rh) are effective for hydrogenation, while earth-abundant metals (Cu, Mn) are gaining prominence for selective conjugate reductions. The ligands associated with the metal center are crucial; for example, in copper-catalyzed hydrosilylation, different ligands can influence the reaction's efficiency and selectivity.

In Oxidations: Palladium catalysis is effective in the selective oxidation of the allylic position to form 1,4-enediones. The catalyst initiates a radical pathway that is selective for the γ-position of the enone system.

In Isomerizations: Homogeneous gold catalysts have been shown to be effective in the cycloisomerization of enynes. The ligand and counterion of the gold catalyst have a significant impact on the catalytic activity and the reaction mechanism, influencing whether the rate-determining step is nucleophilic addition or catalyst dissociation. While not a direct reaction of the title compound, this illustrates the profound control catalysts exert on reaction pathways.

Stereochemical Considerations in the Synthesis and Reactivity of 4 Hexen 3 One, 5 Methyl 2 Phenyl

Enantioselective Synthetic Routes

The creation of a specific enantiomer of 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl- necessitates the use of asymmetric synthesis methodologies. Given the α-phenyl substitution, a key challenge lies in the construction of the chiral center at the C2 position with high enantiomeric excess (ee).

One plausible and widely utilized approach for the enantioselective synthesis of α-substituted ketones is through catalytic asymmetric conjugate addition reactions to α,β-unsaturated precursors. acs.orgacs.org In the context of 4-Hexen-3-one, 5-methyl-2-phenyl-, a retrosynthetic analysis suggests the conjugate addition of a phenyl nucleophile to a suitable 5-methyl-2-hexen-3-one precursor. The use of a chiral catalyst would be paramount in controlling the facial selectivity of the attack on the prochiral enone.

Another viable strategy involves the enantioselective protonation of an enolate derived from a racemic or prochiral precursor. This method, while effective, requires careful selection of a chiral proton source to achieve high enantioselectivity.

Hypothetical enantioselective routes based on established methodologies are presented in the table below.

| Route | Precursor | Reagent/Catalyst System | Expected Outcome |

| 1. Catalytic Asymmetric Conjugate Addition | 5-methyl-2-hexen-3-one | Phenylboronic acid, Chiral Rhodium Catalyst | (R)- or (S)-4-Hexen-3-one, 5-methyl-2-phenyl- with high ee |

| 2. Enantioselective Enolate Protonation | Racemic 4-Hexen-3-one, 5-methyl-2-phenyl- | Strong achiral base (e.g., LDA), Chiral Proton Source | Enantioenriched 4-Hexen-3-one, 5-methyl-2-phenyl- |

| 3. Kinetic Resolution | Racemic 4-Hexen-3-one, 5-methyl-2-phenyl- | Chiral reducing agent (e.g., (R)-CBS reagent) | One enantiomer of the starting material and the corresponding chiral alcohol |

Diastereoselective Control in Functionalization Reactions

Once an enantiomerically enriched sample of 4-Hexen-3-one, 5-methyl-2-phenyl- is obtained, subsequent functionalization reactions must be controlled to yield the desired diastereomer. The existing stereocenter at C2 will influence the stereochemical outcome of reactions at other positions, such as the C4-C5 double bond or the C6 methyl group.

For instance, the reduction of the C=C double bond can lead to the formation of a new stereocenter at C4. The diastereoselectivity of this reduction will be dictated by the facial bias imposed by the existing chiral center at C2. Similarly, epoxidation of the double bond would result in diastereomeric epoxides, with the approach of the oxidizing agent being directed by the stereocenter.

The table below outlines potential diastereoselective functionalization reactions.

| Reaction | Reagent | Expected Diastereomeric Products |

| Catalytic Hydrogenation | H₂, Pd/C | (2R,4R)- and (2R,4S)-5-methyl-2-phenylhexan-3-one |

| Epoxidation | m-CPBA | (2R,4R,5S)- and (2R,4S,5R)-4,5-epoxy-5-methyl-2-phenylhexan-3-one |

| Michael Addition to C5 | Organocuprate (e.g., Me₂CuLi) | Diastereomeric products with a new stereocenter at C5 |

Conformational Analysis and its Impact on Stereochemical Outcome

The stereochemical outcome of reactions involving 4-Hexen-3-one, 5-methyl-2-phenyl- is intrinsically linked to its conformational preferences. Acyclic α,β-unsaturated ketones can exist as an equilibrium of s-cis and s-trans conformers, referring to the orientation around the single bond between the carbonyl group and the α-carbon. cdnsciencepub.com The relative stability of these conformers is influenced by steric and electronic factors. beilstein-journals.orgbeilstein-journals.org

For 4-Hexen-3-one, 5-methyl-2-phenyl-, the bulky phenyl group at the α-position and the methyl group at the γ-position will play a significant role in determining the favored conformation. The s-trans conformation is generally more stable for acyclic enones, but significant steric hindrance could favor the s-cis form. cdnsciencepub.com The preferred conformation will dictate the accessibility of the two faces of the double bond to incoming reagents, thereby influencing diastereoselectivity.

Computational studies on analogous α-substituted enones have shown that the dihedral angle of the substituent relative to the carbonyl group can significantly impact reactivity. beilstein-journals.org The phenyl group in the title compound will likely adopt a conformation that minimizes steric interactions with the carbonyl oxygen and the β-substituent, which in turn will create a biased steric environment for approaching reagents.

Chiral Auxiliary and Organocatalytic Approaches to Asymmetric Synthesis

In addition to catalytic enantioselective methods, chiral auxiliaries provide a powerful and reliable strategy for the asymmetric synthesis of ketones like 4-Hexen-3-one, 5-methyl-2-phenyl-. nih.govblogspot.com This approach involves the covalent attachment of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical course of a subsequent reaction. rsc.orgrsc.orgwikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. blogspot.com For the synthesis of the target molecule, a suitable prochiral precursor could be derivatized with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone derivative, followed by a diastereoselective introduction of the phenyl group. nih.govorganicchemistrydata.org

Organocatalysis has emerged as a particularly effective tool for the asymmetric synthesis of α,β-unsaturated ketones and their derivatives. mdpi.comrsc.org Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, can activate enones towards enantioselective conjugate additions. acs.orgwikipedia.org For the synthesis of 4-Hexen-3-one, 5-methyl-2-phenyl-, an organocatalytic Michael addition of a phenyl nucleophile to an appropriate enone precursor represents a highly attractive and atom-economical approach. acs.org The catalyst forms a transient chiral iminium ion with the enone, which then reacts with the nucleophile with high facial selectivity. researchgate.net

The following table summarizes potential chiral auxiliary and organocatalytic strategies.

| Approach | Key Strategy | Example Auxiliary/Catalyst |

| Chiral Auxiliary | Diastereoselective alkylation of a chiral enolate derived from an auxiliary-bound precursor. organicchemistrydata.org | Pseudoephedrine, Evans Oxazolidinone nih.govwikipedia.org |

| Organocatalysis | Enantioselective Michael addition of a phenyl nucleophile to an enone precursor. acs.org | Chiral Primary Amine Thiourea, Cinchona Alkaloid-derived Catalyst acs.orgwikipedia.org |

Theoretical and Computational Chemistry Studies on 4 Hexen 3 One, 5 Methyl 2 Phenyl

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to elucidate the electronic structure of atoms and molecules. researchgate.net For enone systems, DFT calculations, particularly with hybrid functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(d,p), have proven effective in providing results that align well with experimental data. researchgate.netresearchgate.net

Analysis of the electronic structure of 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl- focuses on several key parameters. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.netanalis.com.my In conjugated enones, the π-system, which includes the phenyl ring, the C=C double bond, and the C=O group, significantly influences the HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool. It visualizes the charge distribution on the molecule's surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net For an enone, the MEP would typically show a negative potential (red/yellow) around the carbonyl oxygen atom, indicating a site for electrophilic attack, and positive potential (blue) near the hydrogens. The conjugated system creates electrophilic sites at both the carbonyl carbon and the β-carbon. fiveable.me

Table 1: Representative DFT-Calculated Electronic Properties for Phenyl-Enone Systems This table presents typical values for related systems, as specific data for 4-Hexen-3-one, 5-methyl-2-phenyl- is not available.

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Chemical reactivity, stability researchgate.netanalis.com.my |

| Dipole Moment | 2.5 to 4.0 Debye | Molecular polarity |

Conformational Analysis and Energy Landscapes

The presence of single bonds in 4-Hexen-3-one, 5-methyl-2-phenyl- allows for multiple conformations. The most significant are the rotational isomers (rotamers) around the Cα-C(O) single bond of the enone moiety, leading to s-cis and s-trans conformers. In the s-trans form, the C=C and C=O bonds are on opposite sides of the single bond, while in the s-cis form, they are on the same side.

Computational methods can map the potential energy surface (PES) by systematically rotating specific dihedral angles and calculating the energy of each resulting geometry. researchgate.net This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. For related α,β-unsaturated ketones, studies have shown that while one conformer may be more stable, the energy difference can be small, and factors like solvent polarity can influence their relative stability. researchgate.net For instance, investigations into vinyl chalcones have indicated that the s-cis conformer can be more stable than the s-trans conformer. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers for 4-Hexen-3-one, 5-methyl-2-phenyl- Based on general principles for enones.

| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| s-trans | ~180° | 0.00 (most stable) | ~70 |

| s-cis | ~0° | 0.5 - 1.5 | ~30 |

| Transition State | ~90° | 4.0 - 6.0 | < 1 |

Reaction Pathway Elucidation and Transition State Characterization

The conjugated enone structure of 4-Hexen-3-one, 5-methyl-2-phenyl- makes it susceptible to various reactions. A key feature is its dual electrophilicity, allowing for nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). fiveable.me Computational chemistry is instrumental in understanding the competition between these pathways. acs.org

By modeling the reaction pathways, chemists can locate the structures of the transition states (TS) and calculate their energies. acs.org The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. DFT calculations can predict whether a reaction will proceed via a concerted mechanism (a single transition state) or a stepwise mechanism involving intermediates. wikipedia.org For example, in Lewis acid-catalyzed reactions of enones, computational studies can elucidate how the catalyst activates the substrate and lowers the activation energy of a specific pathway. wikipedia.orgrsc.org These studies have been applied to rearrangements of unsaturated ketones and cycloaddition reactions. rsc.orgresearchgate.net

Table 3: Illustrative Calculated Activation Energies for Common Enone Reactions Values are representative and highly dependent on the specific reactants and conditions.

| Reaction Type | Nucleophile/Reactant | Typical Activation Energy (kcal/mol) | Preferred Product |

| 1,4-Conjugate Addition | Soft Nucleophile (e.g., Thiolate) | 10 - 15 | Michael Adduct acs.org |

| 1,2-Addition | Hard Nucleophile (e.g., Organolithium) | 8 - 12 | Alcohol (after workup) acs.org |

| [2+2] Photocycloaddition | Alkene | 5 - 10 (Excited State) | Bicyclo[3.2.0]heptane derivative researchgate.net |

| Ene Reaction | Alkene (with allylic H) | 20 - 30 (Thermal, uncatalyzed) | Substituted Alkene wikipedia.org |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govyoutube.com An MD simulation models the motions of atoms and molecules over time by solving Newton's equations of motion. youtube.com

For 4-Hexen-3-one, 5-methyl-2-phenyl-, an MD simulation could be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The simulation would track the trajectory of every atom over a period of nanoseconds or microseconds. mdpi.com

Analysis of these trajectories provides insights into:

Conformational Dynamics: How the molecule transitions between its various conformations in solution.

Solvation: The structure and dynamics of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds if applicable.

Transport Properties: Calculation of properties like the diffusion coefficient.

Vibrational Spectra: The power spectrum of atomic velocity autocorrelation functions can be related to the molecule's vibrational frequencies. mdpi.com

MD simulations are crucial for understanding how the molecular environment influences behavior, bridging the gap between the isolated molecule picture from gas-phase DFT calculations and the reality of chemical systems in solution. nih.gov

Table 4: Typical Parameters for an MD Simulation of an Organic Molecule in Solution

| Parameter | Typical Setting/Value | Description |

| Force Field | GROMOS, AMBER, CHARMM | A set of parameters describing the potential energy of the system. |

| Water Model | SPC/E, TIP3P, TIP4P | A model used to simulate water molecules as the solvent. |

| Simulation Box | Cubic or Rectangular Prism | The periodic boundary conditions used to simulate a bulk system. |

| Time Step | 1-2 femtoseconds (fs) | The small time interval at which forces are recalculated. mdpi.com |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | The set of thermodynamic variables kept constant during the simulation. |

| Simulation Length | 10 - 1000 nanoseconds (ns) | The total time the system's evolution is simulated. |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) in Related Enone Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or computed properties (descriptors) with its biological activity or physicochemical properties, respectively. conicet.gov.armdpi.com These methods are particularly useful in fields like drug discovery and materials science for predicting the properties of novel compounds without the need for synthesis and testing. researchgate.net

For a series of related enones, a QSAR/QSPR study would involve:

Data Set Compilation: Gathering a set of enone molecules with experimentally measured activity or property data (e.g., antioxidant activity, inhibition constants for an enzyme, reaction rate constants). mdpi.com

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges from DFT). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed activity/property. conicet.gov.ar

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model's creation.

For enone and chalcone (B49325) systems, descriptors related to the electronic nature of the conjugated system and the steric and hydrophobic properties of substituents on the phenyl rings are often found to be important. conicet.gov.ar Such models can guide the rational design of new enone derivatives with enhanced or optimized properties.

Table 5: Common Molecular Descriptors Used in QSAR/QSPR Studies of Enones

| Descriptor Class | Example Descriptors | Information Encoded |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties, reactivity, polarity nih.gov |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and polarizability |

| Steric | Sterimol Parameters, van der Waals Volume | Three-dimensional size and shape of substituents |

Advanced Spectroscopic and Structural Analysis of 4 Hexen 3 One, 5 Methyl 2 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl-. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus, allowing for stereochemical assignment and the study of dynamic processes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. A key signal is that of the ketone carbonyl carbon (C-3), which is expected to appear significantly downfield, typically in the range of δ 200–220 ppm, due to its deshielded nature. The carbons of the C=C double bond would appear in the olefinic region, while the aromatic carbons of the phenyl ring would generate a set of signals between δ 125-140 ppm. The aliphatic carbons from the methyl and methine groups would be found in the upfield region of the spectrum.

Dynamic NMR studies could potentially be employed to investigate restricted rotation around the C2-phenyl bond or the C2-C3 single bond, although such phenomena would depend on the energy barriers involved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Hexen-3-one, 5-methyl-2-phenyl- This table is based on typical chemical shift values for similar functional groups and structural motifs.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl Protons | 7.0 - 7.5 | 125 - 140 |

| Vinylic Proton (C4-H) | 6.0 - 6.5 | 120 - 140 |

| Methine Proton (C2-H) | 3.5 - 4.0 | 50 - 60 |

| Methyl Protons (C5-CH₃) | 1.8 - 2.2 | 20 - 30 |

| Methyl Protons (C2-CH₃) | 1.0 - 1.5 | 15 - 25 |

| Ketone Carbonyl (C3) | - | 200 - 220 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is crucial for identifying the key functional groups present in 4-Hexen-3-one, 5-methyl-2-phenyl- and for analyzing its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For an α,β-unsaturated ketone, this band is typically observed at a lower wavenumber compared to a saturated ketone, generally in the range of 1700–1650 cm⁻¹. This shift is due to the delocalization of π-electrons within the conjugated system, which reduces the double-bond character of the C=O bond. Another characteristic absorption is the C=C stretching vibration of the conjugated double bond, which usually appears around 1650–1600 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary data to IR. The C=C double bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum, often stronger than in the IR spectrum. This makes Raman particularly useful for analyzing the carbon skeleton. The C=O stretch is also observable in Raman spectroscopy. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved, potentially allowing for the differentiation of conformational isomers (e.g., s-cis and s-trans conformers) if they exist in equilibrium.

Table 2: Characteristic Vibrational Frequencies for 4-Hexen-3-one, 5-methyl-2-phenyl-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

| Ketone C=O | Stretch | 1700 - 1650 | Medium |

| Alkene C=C | Stretch | 1650 - 1600 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Strong |

| Sp² C-H (Aromatic/Vinylic) | Stretch | 3100 - 3000 | Medium |

| Sp³ C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's stereochemistry and conformation.

Currently, there is no publicly available X-ray crystal structure for 4-Hexen-3-one, 5-methyl-2-phenyl- or its closely related derivatives. Obtaining such a structure would be highly valuable. The primary challenge lies in growing a single crystal of sufficient quality for diffraction analysis.

Should a suitable crystal of a derivative be obtained, the resulting data would definitively resolve several structural questions:

Conformation: It would establish the preferred conformation around the C2-C3 single bond (s-cis vs. s-trans).

Stereochemistry: It would confirm the relative orientation of the substituents.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking of the phenyl rings or C-H···O hydrogen bonds, which govern the solid-state architecture.

Mass Spectrometry for Mechanistic Pathway Tracing (e.g., fragmentation patterns, labeling studies)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns upon ionization. For 4-Hexen-3-one, 5-methyl-2-phenyl- (molecular weight: 188.26 g/mol ), electron ionization (EI) would induce fragmentation through characteristic pathways for ketones. nih.govguidechem.com

The molecular ion peak (M⁺•) would be observed at an m/z of 188. The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this specific molecule, two principal α-cleavage pathways are expected:

Loss of an isopropyl radical: Cleavage of the bond between C3 and C4 results in the loss of a C₃H₅ radical (from the C4=C5(CH₃)₂ portion, though rearrangement may occur) or more simply, cleavage between C2 and C3 could lead to loss of the phenylmethyl radical. A more likely cleavage is between C3 and C4, leading to a stable acylium ion.

Loss of a phenylmethyl radical: Cleavage of the C2-C3 bond would result in the loss of the C₆H₅-CH(CH₃)• radical (mass 105), leading to a fragment ion at m/z 83.

The relative abundance of these fragment ions provides insight into the stability of the resulting ions and radicals. Isotopic labeling studies, where specific atoms (e.g., Deuterium, ¹³C, ¹⁸O) are incorporated into the molecule, could be used to trace the atoms through the fragmentation pathways, providing definitive mechanistic proof.

Table 3: Predicted Major Fragments in the Mass Spectrum of 4-Hexen-3-one, 5-methyl-2-phenyl-

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 188 | [C₁₃H₁₆O]⁺• | - | Molecular Ion (M⁺•) |

| 173 | [C₁₂H₁₃O]⁺ | •CH₃ | Loss of a methyl radical |

| 145 | [C₁₀H₉O]⁺ | •CH(CH₃)₂ | α-Cleavage with loss of isopropyl radical |

| 105 | [C₈H₉]⁺ | •C₅H₇O | Cleavage yielding the stable benzyl-type cation |

| 83 | [C₅H₇O]⁺ | •C₈H₉ | α-Cleavage with loss of phenylmethyl radical |

Derivatives, Analogues, and Structural Modification Studies of 4 Hexen 3 One, 5 Methyl 2 Phenyl

Synthesis and Reactivity of Analogues with Varied Alkyl Substituents

The synthesis of analogues of 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl- with different alkyl substituents is commonly achieved through aldol (B89426) condensation reactions, particularly the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction of a ketone with an aldehyde. ncert.nic.in By strategically varying the ketone reactant, analogues with different alkyl groups at positions α and β to the carbonyl group can be produced. For instance, reacting benzaldehyde (B42025) with 3,3-dimethyl-2-butanone instead of 3-methyl-2-butanone (B44728) would yield an analogue with a tert-butyl group instead of an isopropyl group.

The general synthetic approach allows for considerable variation in the alkyl portion of the molecule, as illustrated in the table below.

| Analogue Name | Ketone Precursor | Aldehyde Precursor | Resulting Alkyl Group (at C5) |

| 4-Hexen-3-one, 5-methyl-2-phenyl- | 3-Methyl-2-butanone | Benzaldehyde | Isopropyl |

| 4-Hexen-3-one, 2-phenyl- | 2-Pentanone | Benzaldehyde | Ethyl |

| 4-Hexen-3-one, 5,5-dimethyl-2-phenyl- | 3,3-Dimethyl-2-butanone | Benzaldehyde | tert-Butyl |

The reactivity of these α,β-unsaturated ketones is largely defined by the electrophilic nature of both the carbonyl carbon and the β-carbon. wikipedia.org These compounds are susceptible to nucleophilic attack at either position, known as 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon). pressbooks.pub The nature of the alkyl substituents plays a significant role in modulating this reactivity. Larger, bulkier alkyl groups, such as a tert-butyl group, can sterically hinder the approach of nucleophiles to the β-carbon, potentially favoring 1,2-addition. rsc.org Conversely, smaller alkyl groups may offer less hindrance, making conjugate addition more favorable. The electronic effects of the alkyl groups (inductive effects) also influence the electrophilicity of the conjugated system.

Exploration of Derivatives with Modified Phenyl Groups

Modification of the phenyl group offers a route to a wide array of derivatives with potentially altered chemical properties. The synthesis of these compounds, often classified as chalcones or chalcone-like structures, typically utilizes the Claisen-Schmidt condensation between a substituted benzaldehyde and a suitable aryl ketone. scialert.net For the parent compound, 3-methyl-2-butanone serves as the ketone. By selecting benzaldehydes with different substituents (e.g., hydroxyl, methoxy, nitro, or halo groups) at various positions on the aromatic ring, a diverse library of derivatives can be created. nih.govacs.org

The synthesis is versatile, and the resulting electronic properties of the derivatives are directly influenced by the nature of the substituent on the phenyl ring.

| Derivative Name | Substituted Benzaldehyde Precursor | Phenyl Ring Substituent | Electronic Effect |

| 2-(4-Hydroxyphenyl)-5-methyl-4-hexen-3-one | 4-Hydroxybenzaldehyde | -OH | Electron-donating |

| 5-Methyl-2-(4-nitrophenyl)-4-hexen-3-one | 4-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing |

| 2-(4-Chlorophenyl)-5-methyl-4-hexen-3-one | 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing (inductive), Weakly deactivating |

| 2-(4-Methoxyphenyl)-5-methyl-4-hexen-3-one | 4-Anisaldehyde | -OCH₃ | Electron-donating |

These modifications significantly impact the reactivity of the enone system. Electron-donating groups on the phenyl ring increase the electron density across the conjugated system, which can decrease the electrophilicity of the β-carbon, making it less reactive toward nucleophiles in a Michael-type addition. jchemrev.com In contrast, electron-withdrawing groups decrease the electron density, thereby enhancing the electrophilicity of the β-carbon and making the compound a better Michael acceptor. researchgate.net

Systematic Introduction of Heteroatoms into the Hexenone (B8787527) Skeleton

Introducing heteroatoms such as nitrogen, oxygen, or sulfur into the hexenone framework can lead to the formation of novel heterocyclic analogues. A powerful method for this transformation is the Paal-Knorr synthesis, which generates furans, pyrroles, and thiophenes from a 1,4-dicarbonyl precursor. wikipedia.orgalfa-chemistry.com

To apply this to 4-Hexen-3-one, 5-methyl-2-phenyl-, the α,β-unsaturated bond must first be converted into a 1,4-dicarbonyl functionality. One potential synthetic route involves the ozonolysis of the C4=C5 double bond, followed by a reductive workup, which would cleave the bond and generate a 1,4-diketone intermediate. This diketone can then be cyclized in the presence of specific reagents to form the desired heterocycle.

The Paal-Knorr reaction provides a clear pathway to these heterocyclic analogues:

Furan (B31954) synthesis: The 1,4-diketone is treated with an acid catalyst (e.g., sulfuric acid) to induce cyclization and dehydration. alfa-chemistry.com

Pyrrole (B145914) synthesis: The 1,4-diketone is reacted with ammonia (B1221849) or a primary amine in a neutral or weakly acidic medium. organic-chemistry.org

Thiophene synthesis: The 1,4-diketone is treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.org

| Heterocyclic Analogue | Required Reagent for Cyclization | Heteroatom Introduced |

| Furan derivative | Acid (e.g., H₂SO₄) | Oxygen |

| Pyrrole derivative | Ammonia or Primary Amine (R-NH₂) | Nitrogen |

| Thiophene derivative | Phosphorus Pentasulfide (P₄S₁₀) | Sulfur |

The resulting heterocyclic compounds would have fundamentally different chemical properties compared to the original carbocyclic hexenone, including altered aromaticity, polarity, and reactivity patterns.

Structure-Reactivity Relationship (SRR) Studies within a Series of Analogues

Structure-Reactivity Relationship (SRR) studies aim to correlate the specific structural features of these analogues with their chemical reactivity. The core reactive site in the parent compound and its derivatives is the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. jchemrev.com

The electrophilicity of the β-carbon is a key determinant of reactivity in conjugate additions. This electrophilicity is modulated by several factors:

Alkyl Substituents (Section 7.1): The size and electron-donating nature of alkyl groups at C5 influence steric accessibility and the electron density of the double bond. Larger groups can decrease reaction rates due to steric hindrance. rsc.org

Phenyl Group Substituents (Section 7.2): The electronic properties of substituents on the phenyl ring have a profound effect. Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance the electrophilicity of the β-carbon, increasing its susceptibility to nucleophilic attack. researchgate.netnih.gov Conversely, electron-donating groups (e.g., -OH, -OCH₃) reduce its electrophilicity.

Heteroatom Incorporation (Section 7.3): Replacing the carbocyclic backbone with a heterocyclic ring alters the electronic distribution of the entire molecule. For example, the aromaticity of a pyrrole or furan ring would significantly change the reactivity compared to the original linear enone system.

A summary of these relationships is presented below.

| Structural Modification | Key Factor | Predicted Effect on Reactivity (Michael Addition) |

| Increased size of C5 alkyl group | Steric Hindrance | Decrease |

| Electron-donating group on phenyl ring | Decreased β-carbon electrophilicity | Decrease |

| Electron-withdrawing group on phenyl ring | Increased β-carbon electrophilicity | Increase |

| Incorporation of heteroaromatic ring | Altered aromaticity and electron distribution | Significant change in reactivity profile |

These studies are essential for the rational design of new molecules with tailored chemical properties, building upon the versatile scaffold of 4-Hexen-3-one, 5-methyl-2-phenyl-.

Applications in Chemical Synthesis and Materials Science Academic Research Focus

4-Hexen-3-one (B1236432), 5-methyl-2-phenyl- as a Versatile Building Block in Complex Molecule Synthesis

There is a notable absence of published research demonstrating the use of 4-Hexen-3-one, 5-methyl-2-phenyl- as a starting material or intermediate in the synthesis of other complex molecules. While its α,β-unsaturated ketone functionality theoretically allows for a variety of chemical transformations—such as Michael additions, conjugate reductions, and cycloadditions—specific examples of its application as a versatile building block are not found in the scientific literature. Research has instead focused on its own synthesis, with documented methods including the oxidation of 2-hexen-4-ol (B1623863) and reactions analogous to Friedel-Crafts acylation.

Precursor for Advanced Organic Materials (e.g., monomers for specialized polymers, optoelectronic components)

Currently, there are no available studies or reports that describe the use of 4-Hexen-3-one, 5-methyl-2-phenyl- as a monomer for polymerization or as a precursor for the development of advanced organic materials. The potential for this molecule to be incorporated into specialized polymers or to serve as a component in optoelectronic materials has not been explored in the reviewed literature.

Future Research Directions and Unexplored Reactivity of 4 Hexen 3 One, 5 Methyl 2 Phenyl

Development of Novel Stereoselective Transformations

The presence of a chiral center at the α-position and a prochiral β-carbon makes 4-Hexen-3-one (B1236432), 5-methyl-2-phenyl- an ideal candidate for the development of new stereoselective reactions. The creation of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules.

Future research could focus on several key areas:

Asymmetric Conjugate Additions: The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. beilstein-journals.orgacs.orglibretexts.orgnih.gov The development of catalytic, enantioselective conjugate additions to 4-Hexen-3-one, 5-methyl-2-phenyl- would provide access to a wide range of chiral compounds. Research in this area could involve the use of:

Chiral Organocatalysts: Proline derivatives, chiral diamines, and thiourea-based catalysts have proven effective in activating enone systems towards nucleophilic attack. researchgate.netresearchgate.nettsijournals.comnih.gov Investigating the application of these catalysts could lead to highly enantioselective additions of various nucleophiles.

Transition Metal Catalysis: Chiral complexes of copper, rhodium, and iridium are known to catalyze asymmetric conjugate additions to α,β-unsaturated ketones. google.comscielo.br The exploration of different metal-ligand combinations could be a fruitful avenue for achieving high stereoselectivity.

Stereoselective Hydrogenations: The reduction of the carbon-carbon double bond can generate a new stereocenter. Asymmetric hydrogenation using chiral transition metal catalysts, such as those based on iridium or rhodium, could provide enantiomerically enriched saturated ketones. scielo.br

Enantioselective Aldol (B89426) and Related Reactions: The enolate formed from 4-Hexen-3-one, 5-methyl-2-phenyl- can participate in aldol reactions. The development of catalytic asymmetric aldol reactions would enable the construction of complex molecular architectures with multiple stereocenters. researchgate.netbenthamdirect.com

[2+2] Cycloadditions: The carbon-carbon double bond can participate in cycloaddition reactions. Enantioselective [2+2] cycloadditions, potentially catalyzed by chiral Lewis acids or organocatalysts, could lead to the synthesis of valuable cyclobutane (B1203170) derivatives. acs.org

Haloamination Reactions: The stereoselective haloamination of the double bond could introduce both a halogen and a nitrogen-containing group in a controlled manner, providing access to valuable synthetic intermediates. rsc.org

Application in Flow Chemistry and Microreactor Technology

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. rsc.orgyoutube.com The application of flow chemistry and microreactor technology to the synthesis and reactions of 4-Hexen-3-one, 5-methyl-2-phenyl- represents a significant area for future research.

Key research avenues include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 4-Hexen-3-one, 5-methyl-2-phenyl- itself would be a valuable endeavor. This could involve the adaptation of known batch reactions, such as the Claisen-Schmidt condensation, to a flow setup. nih.govacs.org

High-Throughput Reaction Screening: Microreactors are ideal for high-throughput screening of reaction conditions, allowing for the rapid optimization of catalysts, solvents, and temperatures for various transformations of the title compound. researchgate.netresearchgate.net

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, avoiding the need for isolation and purification of intermediates. acs.org This could be applied to multi-step sequences starting from 4-Hexen-3-one, 5-methyl-2-phenyl-.

Photochemical and Electrochemical Reactions in Flow: Flow reactors are particularly well-suited for photochemical and electrochemical reactions, as they allow for precise control over irradiation time and electrode surface area-to-volume ratio. vapourtec.com

Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. google.com Future research on 4-Hexen-3-one, 5-methyl-2-phenyl- should prioritize the development of environmentally benign synthetic methods.

Potential areas of investigation include:

Use of Green Solvents and Catalysts: Replacing hazardous solvents and catalysts with greener alternatives is a key goal of green chemistry. Research could focus on using water, glycerol, or other benign solvents for the synthesis and reactions of the title compound. researchgate.net The use of solid-supported catalysts, such as zeolites or heteropoly acids, could also be explored to facilitate catalyst recovery and reuse. rsc.orgresearchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste. researchgate.net Microwave-assisted solvent-free synthesis is a promising technique that could be applied to the preparation of 4-Hexen-3-one, 5-methyl-2-phenyl- and its derivatives. tsijournals.com

Atom-Efficient Reactions: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Tandem or cascade reactions starting from simple precursors could be developed for the efficient synthesis of complex molecules derived from the title compound. rsc.org

Investigation of Photochemical and Electrochemical Reactivity

The conjugated π-system of 4-Hexen-3-one, 5-methyl-2-phenyl- makes it a prime candidate for photochemical and electrochemical studies. These methods can unlock unique reaction pathways that are not accessible through traditional thermal methods.

Future research could explore:

Photochemical [2+2] Cycloadditions: As an α,β-unsaturated ketone, the title compound is expected to undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane rings. youtube.comslideshare.net Investigating the regio- and stereoselectivity of these reactions, particularly in an enantioselective manner, would be of significant interest. nih.gov

Photochemical Deconjugation: Irradiation with UV light in the presence of a mild base can lead to the deconjugation of α,β-unsaturated ketones, forming β,γ-unsaturated isomers. rsc.org This transformation could provide access to a different class of reactive intermediates.

Visible-Light-Promoted Reactions: The use of visible light in the presence of a photosensitizer is a rapidly growing area of organic synthesis. rsc.org Developing visible-light-mediated reactions of 4-Hexen-3-one, 5-methyl-2-phenyl- would be a highly desirable green chemistry approach.

Electrochemical Reductions and Couplings: The electrochemical reduction of α,β-unsaturated ketones can lead to a variety of products, including saturated ketones and hydrodimers. acs.org Asymmetric electrochemical methods, using chiral electrodes or mediators, could be developed for the enantioselective reduction of the title compound. nih.gov Furthermore, electroreductive coupling reactions with other electrophiles could be explored. beilstein-journals.org

Computational Design of New Catalysts or Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the detailed investigation of reaction mechanisms and the rational design of new catalysts and reaction systems.

For 4-Hexen-3-one, 5-methyl-2-phenyl-, computational studies could be employed to:

Elucidate Reaction Mechanisms: DFT calculations can provide valuable insights into the transition states and intermediates of various reactions, helping to explain observed stereoselectivities and reactivities. rsc.org

Design Novel Chiral Catalysts: By modeling the interactions between the substrate and potential catalysts, it is possible to design new chiral ligands or organocatalysts that are predicted to afford high levels of stereocontrol in reactions such as conjugate additions or hydrogenations. documentsdelivered.com

Predict Reactivity and Selectivity: Computational models can be used to predict the outcome of reactions under different conditions, guiding experimental efforts and reducing the need for extensive trial-and-error screening.

Understand Photochemical and Electrochemical Processes: Computational methods can also be applied to study the excited states and redox properties of the molecule, aiding in the development of new photochemical and electrochemical transformations.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of 4-Hexen-3-one, 5-methyl-2-phenyl- and related α-aryl-α,β-unsaturated ketones, leading to the development of novel, efficient, and sustainable methods for the synthesis of valuable chemical compounds.

Q & A

Q. What are the recommended synthetic routes for 4-Hexen-3-one, 5-methyl-2-phenyl-?

- Methodology : Two primary methods are documented: (i) Oxidation of 2-hexen-4-ol (cis/trans mixture) using catalytic agents like PCC (pyridinium chlorochromate) under controlled conditions. (ii) Reaction of crotonyl chloride with triethylaluminum (AlEt₃) to form the ketone via Friedel-Crafts acylation analogs. Optimization requires inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to minimize side reactions .

- Key Considerations : Monitor stereochemistry, as the position of the double bond (e.g., cis vs. trans) impacts reactivity and downstream applications. Use GC-MS or NMR to verify product purity.

Q. How can spectroscopic techniques characterize 4-Hexen-3-one derivatives?

- Methodology :